molecular formula C9H14O2 B2526585 4-Cyclopropanecarbonyloxane CAS No. 1340079-14-2

4-Cyclopropanecarbonyloxane

Cat. No.: B2526585
CAS No.: 1340079-14-2
M. Wt: 154.209
InChI Key: HCKXQRPKQKTOBL-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyloxane is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclopropane ring attached to a carbonyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropanecarbonyloxane typically involves the reaction of cyclopropanecarbonyl chloride with oxane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropanecarbonyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyloxane involves its interaction with specific molecular targets. The cyclopropane ring and carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxane ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the cyclopropane ring, carbonyl group, and oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

cyclopropyl(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKXQRPKQKTOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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